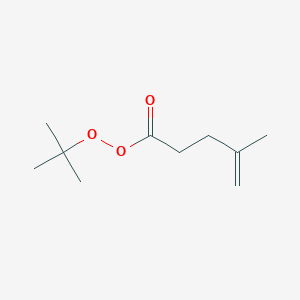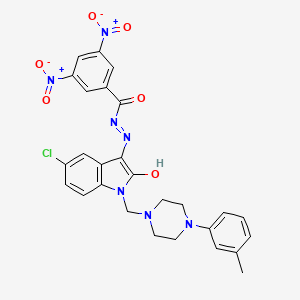
6,21-Nonacosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,21-Nonacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the 6th and 21st positions. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Nonacosanediol typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of nonacosanoic acid or its derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Nonacosanoic acid} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of catalyst containing the fatty acid or ester. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6,21-Nonacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Nonacosanone, nonacosanoic acid.
Reduction: Nonacosane.
Substitution: Nonacosanyl chloride, nonacosanyl amine.
Wissenschaftliche Forschungsanwendungen
6,21-Nonacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Wirkmechanismus
The mechanism by which 6,21-Nonacosanediol exerts its effects is primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the hydroxyl groups can participate in hydrogen bonding, further influencing molecular interactions within the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Nonacosanediol
- 4,10-Nonacosanediol
Comparison
6,21-Nonacosanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to other nonacosanediols. For instance, 6,8-Nonacosanediol and 4,10-Nonacosanediol have hydroxyl groups at different positions, leading to variations in their reactivity and applications. The specific structure of this compound makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
96850-31-6 |
|---|---|
Molekularformel |
C29H60O2 |
Molekulargewicht |
440.8 g/mol |
IUPAC-Name |
nonacosane-6,21-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-8-17-21-26-29(31)27-23-19-16-14-12-10-9-11-13-15-18-22-25-28(30)24-20-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI-Schlüssel |
CTMPSTSOUDNRQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCCCCCCCC(CCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


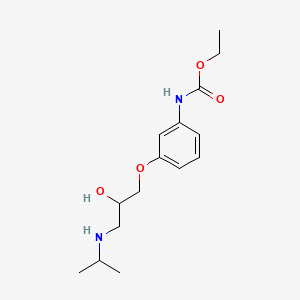
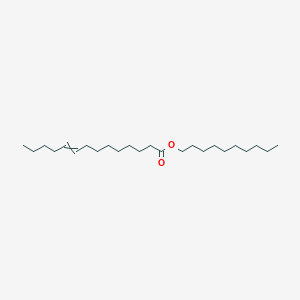

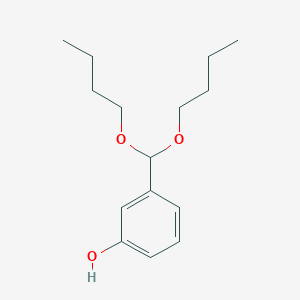

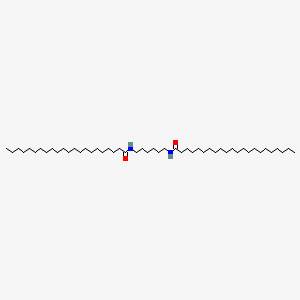

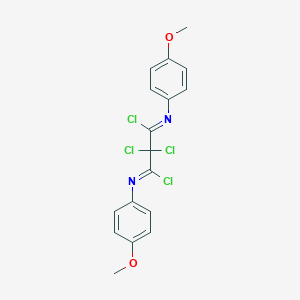



![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
